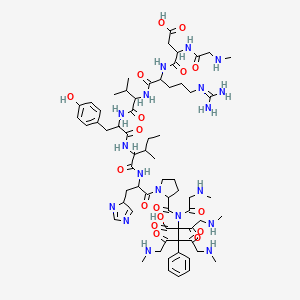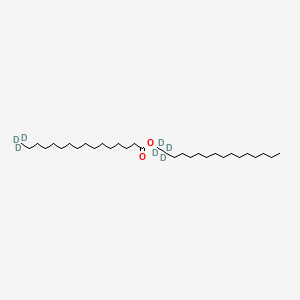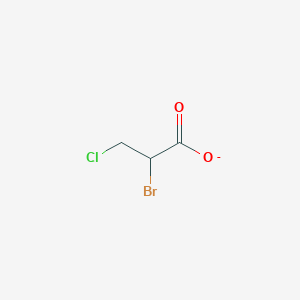
Bromochloromethylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromochloromethylacetate is a dihalogen-substituted acetaldehyde, known for its chemical properties and applications in various fields. It is classified as a disinfection byproduct, commonly found in water treatment plants . The compound has the molecular formula C3H4BrClO2 and a molecular weight of 186.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromochloromethylacetate can be synthesized through various chemical reactions involving the substitution of hydrogen atoms in acetaldehyde with bromine and chlorine atoms. One common method involves the reaction of acetaldehyde with bromine and chlorine in the presence of a catalyst under controlled conditions . The reaction typically requires a temperature range of 0-5°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Bromochloromethylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used to replace the halogen atoms.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted acetates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Bromochloromethylacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Mecanismo De Acción
The mechanism by which bromochloromethylacetate exerts its effects involves the interaction with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with membrane permeability . These actions result in the antimicrobial and disinfectant properties of this compound.
Comparación Con Compuestos Similares
Similar Compounds
- Bromoacetate
- Chloroacetate
- Dichloroacetate
- Dibromoacetate
Comparison
Bromochloromethylacetate is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. For example, bromoacetate and chloroacetate contain only one halogen atom, resulting in different reactivity and applications. Dichloroacetate and dibromoacetate, on the other hand, have two identical halogen atoms, which also affect their chemical behavior and uses .
Propiedades
Fórmula molecular |
C3H3BrClO2- |
|---|---|
Peso molecular |
186.41 g/mol |
Nombre IUPAC |
2-bromo-3-chloropropanoate |
InChI |
InChI=1S/C3H4BrClO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/p-1 |
Clave InChI |
MFOIWFLUIZZMQL-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


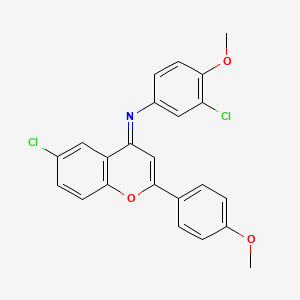


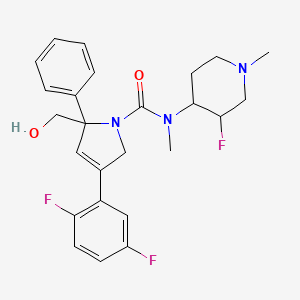

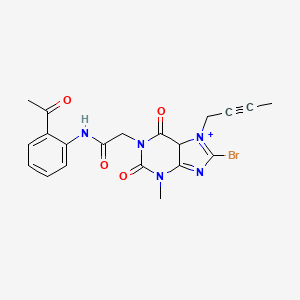
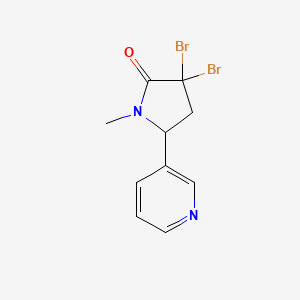

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

